molecular formula C22H29FO5 B12395697 Dexamethasone-d3-1

Dexamethasone-d3-1

Cat. No.: B12395697
M. Wt: 395.5 g/mol
InChI Key: UREBDLICKHMUKA-UXFWPANFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dexamethasone-d3-1, also known as Hexadecadrol-d3-1 or Prednisolone F-d3-1, is a deuterium-labeled derivative of dexamethasone. Dexamethasone is a synthetic glucocorticoid receptor agonist with potent anti-inflammatory and immunosuppressive properties. The deuterium labeling in this compound enhances its stability and allows for more precise tracking in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dexamethasone-d3-1 involves the incorporation of deuterium atoms into the dexamethasone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the produced compound .

Chemical Reactions Analysis

Types of Reactions

Dexamethasone-d3-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include hydroxylated, reduced, and halogenated derivatives of this compound. These derivatives can have varying biological activities and are often used in further research and development .

Scientific Research Applications

Dexamethasone-d3-1 has a wide range of scientific research applications, including:

Mechanism of Action

Dexamethasone-d3-1 exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements in the DNA. This interaction modulates the transcription of target genes involved in inflammatory and immune responses. The compound decreases the production of pro-inflammatory cytokines, suppresses neutrophil migration, and reduces capillary permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in biological systems. This makes it particularly valuable in research settings where accurate measurement of drug distribution and metabolism is crucial. Additionally, the deuterium labeling can reduce the rate of metabolic degradation, potentially leading to longer-lasting therapeutic effects .

Properties

Molecular Formula

C22H29FO5

Molecular Weight

395.5 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-(trideuteriomethyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1/i1D3

InChI Key

UREBDLICKHMUKA-UXFWPANFSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C

Origin of Product

United States

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